molecular formula C21H18Cl2N2OS B5953622 1-{[5-(2,3-dichlorophenyl)-2-furyl]carbonothioyl}-4-phenylpiperazine

1-{[5-(2,3-dichlorophenyl)-2-furyl]carbonothioyl}-4-phenylpiperazine

Cat. No.: B5953622
M. Wt: 417.3 g/mol
InChI Key: WIEDDFFTZYOHEF-UHFFFAOYSA-N
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Description

1-{[5-(2,3-dichlorophenyl)-2-furyl]carbonothioyl}-4-phenylpiperazine is a useful research compound. Its molecular formula is C21H18Cl2N2OS and its molecular weight is 417.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.0516898 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Compound Modification

  • The compound is used as a starting material in the synthesis of various derivatives. For example, the synthesis of 1-Benzyl-3-(5-hydroxymethyl-2-furyl)-5-phenylpyrazole, a potential antiplatelet agent, involves this compound as a precursor (湯先佑, 2006).

Pharmaceutical Research

  • Research into antidepressant and anticonvulsant activities has included derivatives of this compound. For instance, some derivatives showed potential in reducing immobility times in mice, indicating possible antidepressant properties (Z. Ozdemir et al., 2007).

Photochemistry and Spectroscopy Studies

  • The compound has been used in the preparation of 1-(2-furyl)-2-arylethylenes for studies in photochemistry and photoelectron spectroscopy. This demonstrates its utility in understanding molecular interactions and behaviors under light exposure (G. Karminski-Zamola, K. Jakopčić, 1981).

Antibacterial and Anti-yeast Studies

  • Some picolinohydrazonamide derivatives, which are structurally related to the target compound, have shown antibacterial and anti-yeast activities. This points to potential applications in developing new antimicrobial agents (M. Szczesio et al., 2020).

Anti-Malarial Research

  • Derivatives of the compound have been developed as leads for anti-malarial agents. The modification of the core structure and substituents has shown effectiveness against Plasmodium falciparum, a malaria-causing parasite (J. Wiesner et al., 2003).

Enzyme Inhibition Studies

  • A series of related compounds were synthesized and screened for α-glucosidase enzyme inhibition. Some exhibited considerable inhibitory activity, indicating potential applications in treating conditions like diabetes (Muhammad Athar Abbasi et al., 2019).

Synthesis of Novel Compounds

  • The compound has been used in synthesizing new chemical entities, like ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, which showed hypolipidemic activities in animal studies (T. Moriya et al., 1988).

Properties

IUPAC Name

[5-(2,3-dichlorophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2OS/c22-17-8-4-7-16(20(17)23)18-9-10-19(26-18)21(27)25-13-11-24(12-14-25)15-5-2-1-3-6-15/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEDDFFTZYOHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.